

Linearity and range of the quantification method for Sofosbuvir impurity N

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity N

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Comparative Guide to Quantification Methods for Sofosbuvir Impurity N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of **Sofosbuvir impurity N**, a critical parameter in the quality control of the antiviral drug Sofosbuvir. The data presented is compiled from published research to assist in the selection of an appropriate analytical technique.

Introduction to Sofosbuvir Impurity N

Sofosbuvir is a key medication in the treatment of Hepatitis C. As with any pharmaceutical compound, the control of impurities is essential to ensure its safety and efficacy. **Sofosbuvir impurity N**, a phosphoryl impurity, is a process-related impurity that must be monitored and quantified. Its molecular formula is C₂₀H₂₅FN₃O₉P. Accurate and precise analytical methods are therefore required for its determination in both bulk drug substance and finished pharmaceutical products.

Method Comparison: RP-HPLC vs. UPLC

This guide compares two common chromatographic techniques for the quantification of **Sofosbuvir impurity N**: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Data Summary

The following table summarizes the linearity and range data for the quantification of **Sofosbuvir impurity N** using a validated RP-HPLC method. Currently, specific quantitative data for a validated UPLC method for **Sofosbuvir Impurity N** is not readily available in the reviewed literature. However, UPLC methods for the simultaneous determination of Sofosbuvir and its other impurities have been reported, demonstrating the technique's suitability.

Parameter	RP-HPLC Method[1][2]	Alternative UPLC Method
Analyte	Sofosbuvir Impurity N (as phosphoryl impurity)	Sofosbuvir and its impurities
Linearity Range	10 - 30 µg/mL[1][2]	Data not available for Impurity N
Correlation Coefficient (r ²)	≥ 0.999[1][2]	≥ 0.999 for Sofosbuvir and other impurities

Experimental Protocols

RP-HPLC Method for Sofosbuvir Impurity N

This method is based on the work of Ganji et al. for the estimation of a phosphoryl impurity of Sofosbuvir.

Chromatographic Conditions:

- Instrument: Agilent High-Performance Liquid Chromatography system.
- Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 260 nm.
- Injection Volume: 20 µL.

- Column Temperature: Ambient.

Standard Solution Preparation:

A standard stock solution of the Sofosbuvir phosphoryl impurity is prepared by dissolving an appropriate amount in the mobile phase to achieve a known concentration. A series of dilutions are then made to cover the linearity range.

Sample Preparation:

An accurately weighed portion of the Sofosbuvir drug substance or a crushed tablet powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a suitable concentration for analysis.

Alternative Method: UPLC for Sofosbuvir and its Impurities

While specific linearity and range data for Impurity N are not available, several stability-indicating UPLC methods have been developed for the simultaneous determination of Sofosbuvir and its degradation products or related substances. These methods demonstrate the potential for rapid and efficient analysis.

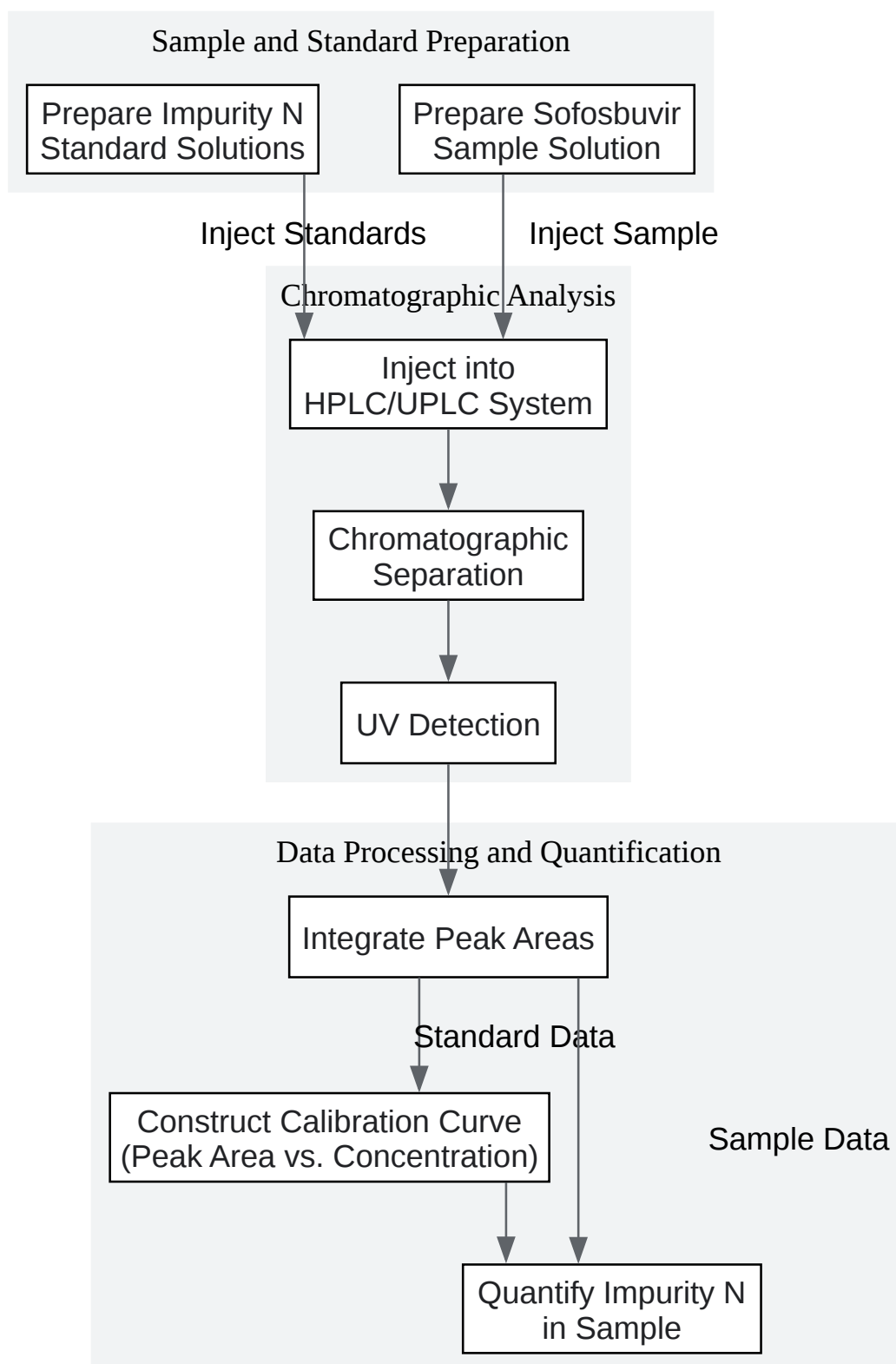
General UPLC Chromatographic Conditions (from various sources):

- Instrument: Waters ACQUITY UPLC system or equivalent.
- Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase: Typically a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Generally in the range of 0.2 - 0.5 mL/min.
- Detection: PDA or TUV detector, with wavelength selection based on the absorbance maxima of Sofosbuvir and its impurities (often around 260 nm).

- Injection Volume: Low volumes, typically 1-5 μL .
- Column Temperature: Controlled, often between 25-40 $^{\circ}\text{C}$.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of **Sofosbuvir impurity N** using a chromatographic method.

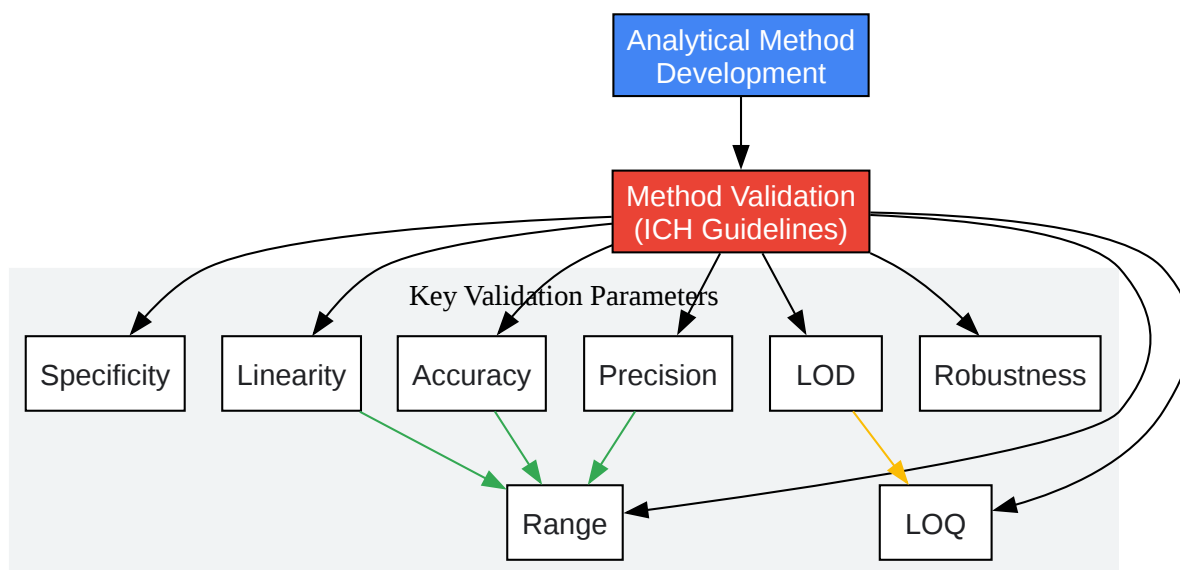


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Caption: Workflow for Quantification of **Sofosbuvir Impurity N**.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in the method validation process for quantifying an impurity, as guided by ICH principles.



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Caption: Method Validation Logical Flow.

Conclusion

The presented RP-HPLC method provides a reliable and validated approach for the quantification of **Sofosbuvir impurity N**, with a defined linearity and range. While specific quantitative data for a UPLC method for this particular impurity is not yet fully detailed in the available literature, UPLC technology, in general, offers advantages in terms of speed and resolution for the analysis of Sofosbuvir and its related substances. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and regulatory expectations. For routine quality control, the documented RP-HPLC method is a robust choice. For high-throughput screening or when faster analysis times

are critical, the development and validation of a UPLC method specifically for **Sofosbuvir impurity N** would be a valuable endeavor.

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- To cite this document: BenchChem. [Linearity and range of the quantification method for Sofosbuvir impurity N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799765#linearity-and-range-of-the-quantification-method-for-sofosbuvir-impurity-n]

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